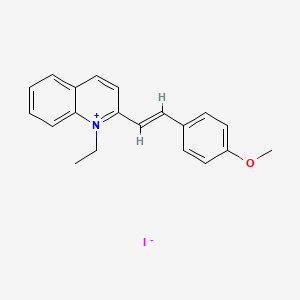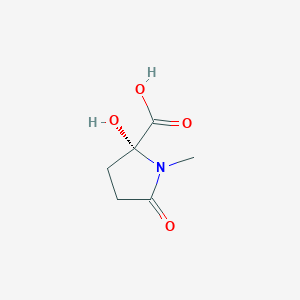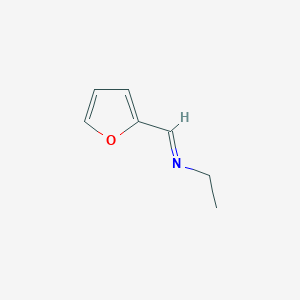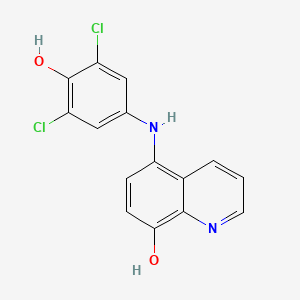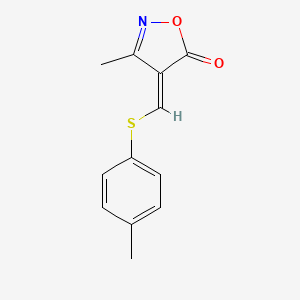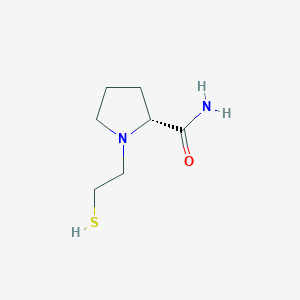
5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol: is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated benzofuran derivative.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Saturated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-Butylhydroquinone: Shares the tert-butyl group and hydroxyl functionality but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a tert-butyl group, used in various applications.
Uniqueness:
- The combination of the benzofuran ring with the tert-butyl and hydroxyl groups gives 5-(tert-Butyl)-2,3-dihydro-2,2-dimethylbenzofuran-7-ol unique chemical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
93841-38-4 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-tert-butyl-2,2-dimethyl-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-6-9-8-14(4,5)16-12(9)11(15)7-10/h6-7,15H,8H2,1-5H3 |
InChI-Schlüssel |
DNTDBYLWMUNDRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC(=C2)C(C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


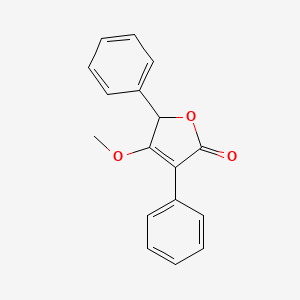
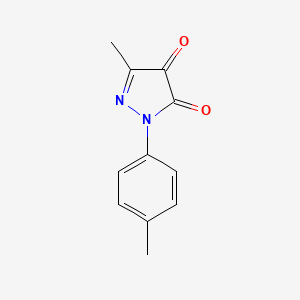
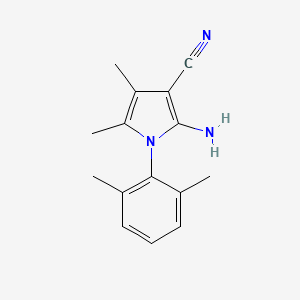
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
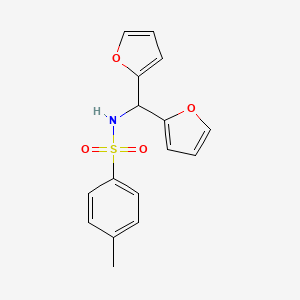
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)

